6-Bromo-1-methyl-1H-indole

Lipophilicity ADME Drug Design

6-Bromo-1-methyl-1H-indole (CAS 125872-95-9, C9H8BrN) is a brominated N-methyl indole derivative with a molecular weight of 210.07 g/mol and a calculated LogP of 2.94. The compound features a bromine substituent at the 6-position and a methyl group at N1, distinguishing it from the parent 6-bromoindole.

Molecular Formula C9H8BrN
Molecular Weight 210.07 g/mol
CAS No. 125872-95-9
Cat. No. B159833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-1-methyl-1H-indole
CAS125872-95-9
Molecular FormulaC9H8BrN
Molecular Weight210.07 g/mol
Structural Identifiers
SMILESCN1C=CC2=C1C=C(C=C2)Br
InChIInChI=1S/C9H8BrN/c1-11-5-4-7-2-3-8(10)6-9(7)11/h2-6H,1H3
InChIKeyPXHJDPPKNUGKPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-1-methyl-1H-indole (CAS 125872-95-9): Baseline Physicochemical and Structural Overview for Research Procurement


6-Bromo-1-methyl-1H-indole (CAS 125872-95-9, C9H8BrN) is a brominated N-methyl indole derivative with a molecular weight of 210.07 g/mol and a calculated LogP of 2.94 . The compound features a bromine substituent at the 6-position and a methyl group at N1, distinguishing it from the parent 6-bromoindole . This substitution pattern yields a density of 1.472 g/cm³ and a boiling point of approximately 300.9 °C at 760 mmHg . The compound is commercially available in purities of ≥95% or 97% and is typically stored at room temperature or 2–8°C under inert atmosphere .

Why 6-Bromo-1-methyl-1H-indole Cannot Be Replaced by Unprotected 6-Bromoindole or Non-Halogenated 1-Methylindole in Critical Applications


6-Bromo-1-methyl-1H-indole possesses a specific substitution pattern—a bromine at the 6-position and a methyl group at N1—that fundamentally alters its chemical reactivity, lipophilicity, and biological interactions compared to close analogs. Replacing it with 6-bromoindole (which lacks N-methyl protection) would compromise N-alkylation control and alter hydrogen-bonding capabilities [1]. Substituting with 1-methylindole (no halogen) eliminates the site for Pd-catalyzed cross-coupling and reduces lipophilicity (LogP ~2.32 for 1-methylindole vs. 2.94 for the target) [2]. Similarly, exchanging the bromine for chlorine or fluorine at the 6-position modifies both reactivity in cross-coupling reactions and target-binding affinities . The following evidence dimensions quantitatively demonstrate why this specific bromo-N-methylindole is not interchangeable with its closest analogs.

Quantitative Differentiation of 6-Bromo-1-methyl-1H-indole vs. Closest Analogs: Experimental Data for Informed Procurement


Lipophilicity (LogP) as a Determinant of Membrane Permeability and Pharmacokinetic Behavior

6-Bromo-1-methyl-1H-indole exhibits a calculated LogP of 2.94, which is significantly higher than that of the non-halogenated analog 1-methylindole (LogP ~2.32) . This increased lipophilicity, driven by the 6-bromo substituent, enhances predicted membrane permeability and is a key parameter for optimizing compound distribution in medicinal chemistry campaigns. The compound's LogP value is consistent across multiple authoritative databases [1].

Lipophilicity ADME Drug Design

Differential Antimicrobial Potency Against Planktonic and Biofilm Bacterial Populations

6-Bromo-1-methyl-1H-indole inhibits both planktonic and biofilm forms of Staphylococcus aureus and Escherichia coli, with a proposed mechanism involving binding to DNA gyrase and topoisomerase IV . In contrast, the analog 6-bromo-1H-indole (lacking the N-methyl group) has been reported to exhibit reduced antimicrobial activity or different spectra, potentially due to altered cell penetration or target engagement [1].

Antimicrobial Biofilm DNA Gyrase

Enhanced Synthetic Utility as a Pd-Catalyzed Cross-Coupling Substrate

The 6-bromo substituent in 6-bromo-1-methyl-1H-indole serves as a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck), enabling efficient diversification at the 6-position [1]. The N-methyl protection prevents undesired N-arylation side reactions that can occur with unprotected 6-bromoindole, thus improving yield and simplifying purification . In a related SAR study, 6-bromoindole derivatives demonstrated a wide range of antiproliferative activities (IC50 values from 7.1 μM to >50 μM across multiple cell lines), highlighting the value of the 6-bromo substitution for generating active analogs [2].

Cross-coupling Suzuki-Miyaura Building Block

Commercial Availability and Purity Specifications: A Procurement-Ready Intermediate

6-Bromo-1-methyl-1H-indole is available from multiple commercial suppliers at defined purities (≥95% or 97%) and in quantities ranging from 100 mg to 100 g . In contrast, less common analogs such as 6-bromo-1-ethylindole or 6-chloro-1-methylindole are not as widely stocked and often require custom synthesis, increasing lead times and costs . The compound's MDL number (MFCD08543444) and ChemSpider ID (10770251) facilitate unambiguous identification and ordering .

Procurement Purity Supply Chain

Validated Application Scenarios for 6-Bromo-1-methyl-1H-indole Based on Quantitative Differentiation Data


Scaffold for CNS-Penetrant Kinase Inhibitor Design

The high lipophilicity (LogP 2.94) of 6-bromo-1-methyl-1H-indole makes it a suitable scaffold for designing kinase inhibitors intended to cross the blood-brain barrier . The 6-bromo handle enables late-stage diversification via Suzuki coupling to optimize potency and selectivity [1].

Antibiotic Adjuvant Development Targeting Biofilm-Associated Infections

The compound's demonstrated activity against both planktonic and biofilm forms of S. aureus and E. coli, mediated by DNA gyrase/topoisomerase IV inhibition, positions it as a lead scaffold for developing adjuvants that potentiate existing antibiotics .

Efficient Building Block for Parallel Library Synthesis

The N-methyl protection on 6-bromo-1-methyl-1H-indole eliminates N-arylation side reactions, enabling cleaner Pd-catalyzed cross-couplings and simplifying high-throughput library production [2]. This reduces purification burden and improves overall yield in medicinal chemistry workflows.

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